molecular formula C8H15ClO B14650163 5-Chloro-2,2,4-trimethylpentanal CAS No. 52387-42-5

5-Chloro-2,2,4-trimethylpentanal

Cat. No.: B14650163
CAS No.: 52387-42-5
M. Wt: 162.66 g/mol
InChI Key: VAIYVRYZRPSIOO-UHFFFAOYSA-N
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Description

5-Chloro-2,2,4-trimethylpentanal is an organic compound with the molecular formula C8H15ClO It is a chlorinated aldehyde, characterized by the presence of a chlorine atom attached to the pentanal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,2,4-trimethylpentanal can be achieved through several methods. One common approach involves the chlorination of 2,2,4-trimethylpentanal using chlorine gas in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. For instance, the use of triphosgene as a chlorinating agent has been reported to yield high purity products with minimal by-products . The reaction is conducted in a solvent such as dichloroethane at elevated temperatures, with the addition of a base like N,N-dimethylacetamide to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,2,4-trimethylpentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under mild conditions.

Major Products Formed

    Oxidation: 5-Chloro-2,2,4-trimethylpentanoic acid.

    Reduction: 5-Chloro-2,2,4-trimethylpentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2,2,4-trimethylpentanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2,2,4-trimethylpentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The chlorine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethylpentanal: Lacks the chlorine atom, resulting in different reactivity and applications.

    5-Chloro-2-pentanone: Similar in structure but with a ketone group instead of an aldehyde.

    2,2,4-Trimethylpentane: A hydrocarbon with similar carbon skeleton but lacking functional groups.

Uniqueness

5-Chloro-2,2,4-trimethylpentanal is unique due to the presence of both the chlorine atom and the aldehyde group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific synthetic and research applications .

Properties

CAS No.

52387-42-5

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

5-chloro-2,2,4-trimethylpentanal

InChI

InChI=1S/C8H15ClO/c1-7(5-9)4-8(2,3)6-10/h6-7H,4-5H2,1-3H3

InChI Key

VAIYVRYZRPSIOO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)C=O)CCl

Origin of Product

United States

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